molecular formula C6H6FN3O B13115798 2-Amino-3-fluoroisonicotinamide

2-Amino-3-fluoroisonicotinamide

Katalognummer: B13115798
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: ZUDXKFSAECTDOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, a compound known for its applications in various fields of chemistry and biology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinamide typically involves the fluorination of isonicotinamide derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction to yield 2-amino-3-fluoropyridine . This intermediate can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-fluoroisonicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-fluoropyridine: A closely related compound with similar reactivity.

    Isonicotinamide: The parent compound without the fluorine substitution.

    3-Fluoroisonicotinamide: Another fluorinated derivative with different substitution patterns.

Uniqueness

2-Amino-3-fluoroisonicotinamide is unique due to the presence of both an amino group and a fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H6FN3O

Molekulargewicht

155.13 g/mol

IUPAC-Name

2-amino-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)

InChI-Schlüssel

ZUDXKFSAECTDOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(=O)N)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.